molecular formula C21H29N5O3 B1164081 endo-Hydroxytandospirone

endo-Hydroxytandospirone

Cat. No.: B1164081
M. Wt: 399.49
Attention: For research use only. Not for human or veterinary use.
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Description

Tandospirone (CAS 87760-53-0) is a selective serotonin 5-HT1A receptor partial agonist with a molecular formula of C21H29N5O2 and a molecular weight of 383.5 g/mol . It exhibits high binding affinity for 5-HT1A receptors (Ki = 0.027 µM), demonstrating >100-fold selectivity over 5-HT2, 5-HT1B, and 5-HT1D receptors, as well as minimal interaction with α1-adrenergic (Ki = 1.6 µM) and dopamine D2 receptors (Ki = 41 µM) . Preclinically, tandospirone reduces immobility time in the forced swim test (10–20 mg/kg in mice) and attenuates forskolin-induced adenylate cyclase activity in rat hippocampal homogenates (0.1–100 µM) . Clinically, it is approved for generalized anxiety disorder and mixed anxiety-depression, with trials showing efficacy at doses of 30–60 mg/day .

Properties

Molecular Formula

C21H29N5O3

Molecular Weight

399.49

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Profiles

The following table compares tandospirone with structurally and functionally related 5-HT1A agonists:

Compound 5-HT1A Ki (µM) Selectivity (vs. Other Receptors) Therapeutic Use Key Clinical Findings
Tandospirone 0.027 >100-fold over 5-HT2, 5-HT1B, α1-adrenergic; 60-fold over D2 Anxiety, depression Reduces anxiety scores in 70% of patients at 30–60 mg/day
Buspirone 0.06* Moderate selectivity over D2 (Ki = 0.6 µM) and α1-adrenergic (Ki = 1.8 µM) Generalized anxiety disorder Effective at 15–60 mg/day; slower onset vs. benzodiazepines
Enilospirone N/A† Limited data; investigational Preclinical studies Insufficient clinical data

Structural and Functional Differences

  • Tandospirone: Contains a hexahydro-4,7-methanoisoindole backbone linked to a pyrimidinyl-piperazine moiety, conferring high 5-HT1A specificity . Its partial agonism minimizes receptor desensitization, reducing tolerance risks .
  • Buspirone : Features an azapirone structure with moderate D2 receptor antagonism, contributing to side effects like dizziness .
  • Enilospirone : Structural details are unclear from the evidence, but its CAS (59798-73-1) suggests a distinct pharmacophore .

Discussion

However, buspirone remains first-line due to extensive clinical validation. Enilospirone’s profile remains underexplored .

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